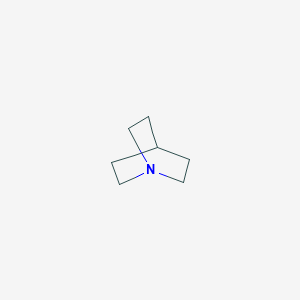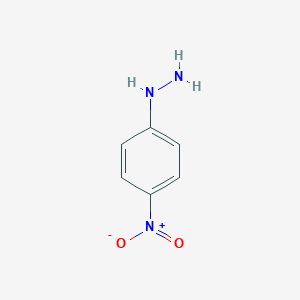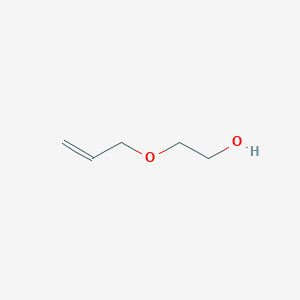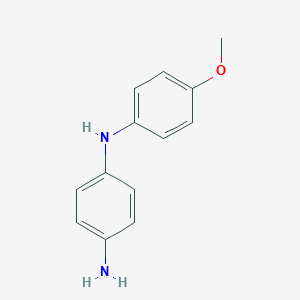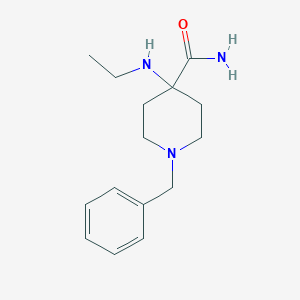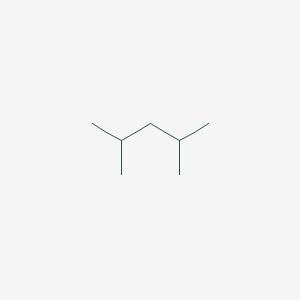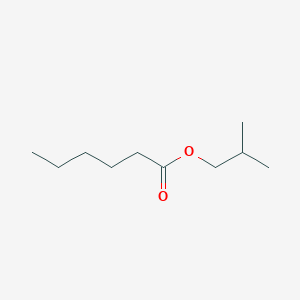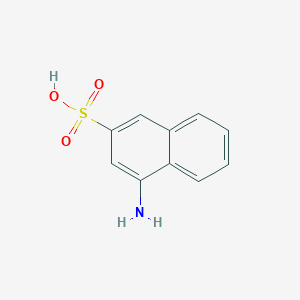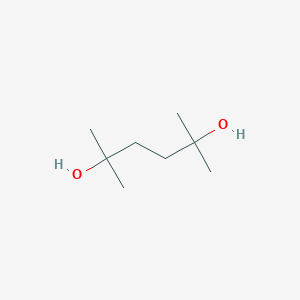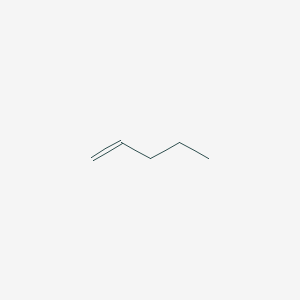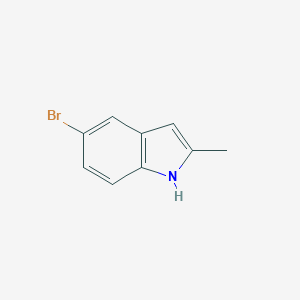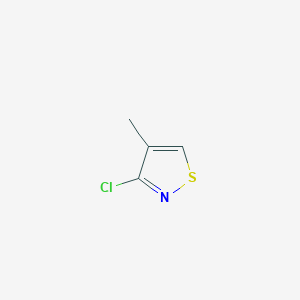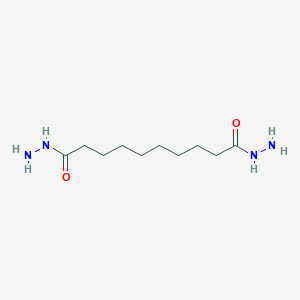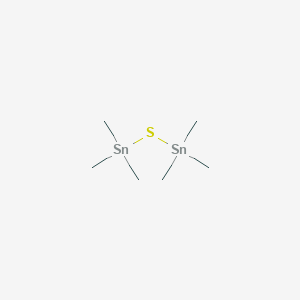
Hexamethyldistannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyldistannathiane (HMDT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMDT is a member of the thioether family and is composed of tin, carbon, and sulfur atoms. The compound has a molecular formula of (CH3)6Sn2S2 and a molecular weight of 383.16 g/mol. HMDT is an oily, colorless, and odorless liquid that is highly soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of Hexamethyldistannathiane is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Hexamethyldistannathiane has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Hexamethyldistannathiane has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Hexamethyldistannathiane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Hexamethyldistannathiane in laboratory experiments is its ease of synthesis. The compound is relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, Hexamethyldistannathiane is a highly reactive compound and can be hazardous if not handled properly. The compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the study of Hexamethyldistannathiane. One area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of the compound's potential applications in medicine and agriculture. Additionally, the mechanism of action of Hexamethyldistannathiane needs to be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, Hexamethyldistannathiane is a unique chemical compound that has potential applications in various fields of science. The compound's ease of synthesis and reactivity make it a useful reagent in organic synthesis. Hexamethyldistannathiane has also been shown to have a range of biological effects, including anti-inflammatory and anticancer properties. Further research is needed to fully understand the potential applications of Hexamethyldistannathiane and its mechanism of action.
Métodos De Síntesis
The synthesis of Hexamethyldistannathiane involves the reaction of hexamethylditin with sulfur. The reaction is carried out in the presence of a catalyst such as copper or iron. The product is then purified by distillation or chromatography. The synthesis of Hexamethyldistannathiane is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Hexamethyldistannathiane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of Hexamethyldistannathiane is in the field of organic synthesis. Hexamethyldistannathiane can be used as a reagent in organic reactions to form carbon-sulfur bonds. The compound has also been used in the synthesis of organotin compounds, which have potential applications in the fields of medicine and agriculture.
Propiedades
Número CAS |
1070-91-3 |
|---|---|
Nombre del producto |
Hexamethyldistannathiane |
Fórmula molecular |
C6H18SSn2 |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
trimethyl(trimethylstannylsulfanyl)stannane |
InChI |
InChI=1S/6CH3.S.2Sn/h6*1H3;;; |
Clave InChI |
IZRRIUZHPNJUCU-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)S[Sn](C)(C)C |
SMILES canónico |
C[Sn](C)(C)S[Sn](C)(C)C |
Otros números CAS |
1070-91-3 |
Pictogramas |
Acute Toxic; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



